Technical Guide: 2-Methoxybenzimidamide Hydrochloride
Technical Guide: 2-Methoxybenzimidamide Hydrochloride
This technical guide details the structural, synthetic, and functional profile of 2-Methoxybenzimidamide hydrochloride (also known as 2-Methoxybenzamidine HCl).
Structural Anatomy, Synthetic Pathways, and Medicinal Utility
Executive Summary
2-Methoxybenzimidamide hydrochloride (CAS: 51818-19-0 / 57075-83-9) is a functionalized amidine salt primarily utilized as a serine protease inhibitor and a peptidomimetic building block in medicinal chemistry.[1] Its core structure features a benzamidine scaffold substituted with an ortho-methoxy group. This substitution introduces specific steric and electronic effects that modulate the basicity of the amidine group and its binding affinity within enzyme active sites (e.g., Trypsin, Factor Xa).
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol via the Pinner reaction, and its application in rational drug design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Parameter | Specification |
| IUPAC Name | 2-Methoxybenzimidamide hydrochloride |
| Common Name | 2-Methoxybenzamidine HCl |
| CAS Number | 51818-19-0; 57075-83-9 |
| Molecular Formula | |
| Molecular Weight | 186.64 g/mol |
| Appearance | Off-white to light pink crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[2] |
| Acidity (pKa) | ~11.0–11.5 (Amidine group is highly basic) |
| H-Bond Donors | 4 (Amidine protons) |
| H-Bond Acceptors | 2 (Methoxy oxygen, Imine nitrogen) |
Structural Analysis
The molecule consists of three distinct pharmacophoric zones:
-
The Cationic Head: The amidine group (
) exists as a resonance-stabilized cation at physiological pH. It serves as a critical "anchor," forming salt bridges with aspartate residues (e.g., Asp189 in trypsin-like proteases). -
The Lipophilic Core: The benzene ring provides a scaffold for
stacking interactions (e.g., with His57 or Phe residues in enzyme pockets). -
The Steric/Electronic Modulator: The ortho-methoxy group (
) acts as an electron-donating group (EDG) via resonance, slightly increasing the electron density of the ring, while also imposing a steric twist that can improve selectivity by preventing planar binding in restrictive pockets.
Figure 1: Structural connectivity and pharmacophore mapping of 2-Methoxybenzimidamide HCl.
Synthetic Protocol: The Pinner Reaction
The most robust method for synthesizing 2-methoxybenzimidamide hydrochloride is the Pinner Reaction , which converts a nitrile to an amidine via an imidate intermediate.
Reagents Required[1][8][9]
-
Precursor: 2-Methoxybenzonitrile (CAS: 6609-56-9)[3]
-
Solvent: Anhydrous Methanol or Ethanol
-
Reagent: Anhydrous Hydrogen Chloride (gas) or Acetyl Chloride (in situ HCl generation)
-
Ammonia Source: Anhydrous Ammonia (gas) or Ammonium Carbonate
Step-by-Step Methodology
Phase 1: Formation of the Imidate Ester (Pinner Salt)
-
Setup: Equip a 250 mL round-bottom flask with a drying tube (CaCl2) and a magnetic stir bar. Maintain strictly anhydrous conditions.
-
Dissolution: Dissolve 10.0 g (75 mmol) of 2-methoxybenzonitrile in 50 mL of anhydrous methanol.
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly bubble anhydrous HCl gas into the solution for 30–45 minutes until saturation. Alternatively, add acetyl chloride (1.1 eq) dropwise to the methanol solution (exothermic) to generate HCl in situ.
-
Reaction: Seal the flask and stir at 0°C–4°C for 24–48 hours. The formation of a precipitate (imidate hydrochloride) may occur.[4]
-
Validation: Monitor by TLC (disappearance of nitrile).
Phase 2: Conversion to Amidine
-
Preparation: If the imidate salt precipitates, filter and wash with cold ether. If soluble, concentrate the solution under reduced pressure to remove excess HCl.
-
Ammonolysis: Redissolve the imidate intermediate in anhydrous methanol (if isolated). Cool to 0°C and treat with an excess of anhydrous ammonia (7M in methanol) or ammonium carbonate.
-
Stirring: Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Workup: Evaporate the solvent to dryness. The residue is the crude amidine hydrochloride.
-
Purification: Recrystallize from Isopropanol/Ether or Ethanol/Ether to yield pure white/off-white crystals.
Figure 2: Workflow for the Pinner synthesis of 2-Methoxybenzimidamide HCl.
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | δ 9.2–9.6 ppm (br s, 4H) | Amidine protons ( |
| δ 7.5–7.8 ppm (m, 2H) | Aromatic protons (H4, H6). | |
| δ 7.1–7.3 ppm (m, 2H) | Aromatic protons (H3, H5). | |
| δ 3.85 ppm (s, 3H) | Methoxy group ( | |
| IR Spectroscopy | 3100–3300 cm⁻¹ | N-H stretching (strong, broad). |
| 1670–1690 cm⁻¹ | C=N stretching (Amidine characteristic). | |
| Mass Spectrometry | m/z = 151.1 [M+H]⁺ | Parent ion of the free base ( |
Medicinal Chemistry Applications
Serine Protease Inhibition
2-Methoxybenzimidamide is a classic S1 pocket binder .
-
Mechanism: The positively charged amidine group mimics the side chain of Arginine. It enters the deep, negatively charged S1 specificity pocket of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa).
-
Interaction: It forms a bidentate salt bridge with the carboxylate side chain of Asp189 (in Trypsin numbering) at the bottom of the pocket.
-
Selectivity: The ortho-methoxy group introduces steric bulk that can clash with residues in the S1 pocket of certain proteases, potentially improving selectivity for wider pockets (like Factor Xa) over narrower ones, or vice versa depending on the specific enzyme topology.
Bioisosterism
The benzamidine moiety is often used as a bioisostere for guanidine groups. The 2-methoxy derivative is specifically used to probe the electronic requirements of the binding site, as the methoxy group donates electron density to the ring, slightly reducing the acidity of the amidine protons compared to the unsubstituted benzamidine.
Handling & Stability
-
Hygroscopicity: Amidine salts are hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).
-
Storage: Keep at 2–8°C. Protect from light to prevent potential photo-oxidation of the electron-rich aromatic ring.
-
Stability: Stable in acidic aqueous solution. In basic solution (pH > 11), the free base is liberated, which is less stable and prone to hydrolysis to the amide or ester.
References
-
Chem-Impex International. (n.d.). 2-Methoxy-benzamidine hydrochloride Product Page. Retrieved from
-
Sigma-Aldrich. (n.d.). Benzamidine hydrochloride derivatives and properties. Retrieved from [5]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4321834, 2-Methoxybenzamidine. Retrieved from
- Stürzebecher, J., et al. (1997). Structure-Activity Relationships of Inhibitors of Bovine Factor Xa and Thrombin. Journal of Medicinal Chemistry. (Contextual reference for benzamidine binding modes).
